molecular formula C6H10BF4NO2S B14633518 (2,5-Dioxopyrrolidin-1-yl)(dimethyl)sulfanium tetrafluoroborate CAS No. 54884-50-3

(2,5-Dioxopyrrolidin-1-yl)(dimethyl)sulfanium tetrafluoroborate

Cat. No.: B14633518
CAS No.: 54884-50-3
M. Wt: 247.02 g/mol
InChI Key: YOOBTKIVSIZFRY-UHFFFAOYSA-N
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Description

(2,5-Dioxopyrrolidin-1-yl)(dimethyl)sulfanium tetrafluoroborate is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a pyrrolidine-2,5-dione moiety and a dimethylsulfanium group, combined with a tetrafluoroborate anion. This compound has garnered interest due to its potential use in medicinal chemistry, particularly in the development of anticonvulsant drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dioxopyrrolidin-1-yl)(dimethyl)sulfanium tetrafluoroborate typically involves the reaction of pyrrolidine-2,5-dione with dimethyl sulfide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The tetrafluoroborate anion is introduced through the addition of tetrafluoroboric acid or its salts.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanium group to a sulfide, altering the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted pyrrolidine-2,5-dione derivatives.

Scientific Research Applications

(2,5-Dioxopyrrolidin-1-yl)(dimethyl)sulfanium tetrafluoroborate has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,5-Dioxopyrrolidin-1-yl)(dimethyl)sulfanium tetrafluoroborate involves its interaction with molecular targets such as calcium channels. It has been shown to inhibit calcium currents mediated by Cav 1.2 (L-type) channels, which may contribute to its anticonvulsant properties . The compound’s ability to modulate ion channels and neurotransmitter release is crucial for its biological activity.

Comparison with Similar Compounds

Uniqueness: (2,5-Dioxopyrrolidin-1-yl)(dimethyl)sulfanium tetrafluoroborate is unique due to the presence of the dimethylsulfanium group, which imparts distinct chemical and biological properties. Its ability to inhibit calcium channels and its potential use in anticonvulsant therapy set it apart from other similar compounds.

Properties

CAS No.

54884-50-3

Molecular Formula

C6H10BF4NO2S

Molecular Weight

247.02 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl)-dimethylsulfanium;tetrafluoroborate

InChI

InChI=1S/C6H10NO2S.BF4/c1-10(2)7-5(8)3-4-6(7)9;2-1(3,4)5/h3-4H2,1-2H3;/q+1;-1

InChI Key

YOOBTKIVSIZFRY-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.C[S+](C)N1C(=O)CCC1=O

Origin of Product

United States

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